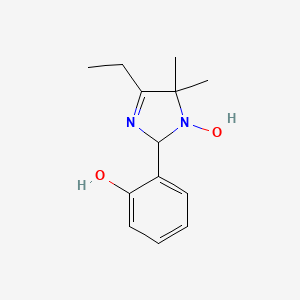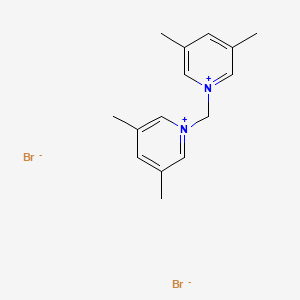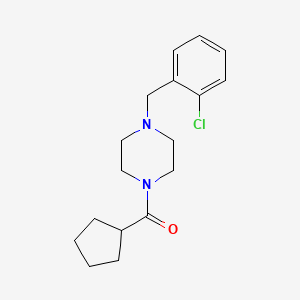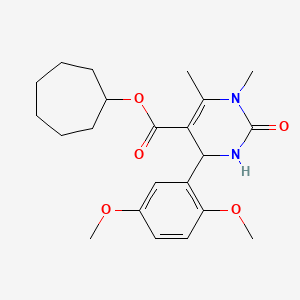
4-ethyl-2-(2-hydroxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-2-(2-hydroxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound is also known as AG-1478 and belongs to the family of tyrosine kinase inhibitors.
作用机制
AG-1478 works by binding to the ATP-binding site of the EGFR tyrosine kinase, which prevents the phosphorylation of the receptor and downstream signaling pathways. This leads to the inhibition of cell proliferation, migration, and invasion, which are all hallmarks of cancer.
Biochemical and Physiological Effects:
AG-1478 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, AG-1478 has been shown to inhibit angiogenesis, which is the growth of new blood vessels that supply nutrients to tumors.
实验室实验的优点和局限性
One of the advantages of using AG-1478 in lab experiments is its potent inhibitory activity against EGFR tyrosine kinase. This makes it an ideal tool for studying the role of EGFR in cancer and other diseases. However, one of the limitations of using AG-1478 is its specificity. It only targets EGFR tyrosine kinase and may not be effective against other tyrosine kinases that are involved in cancer progression.
未来方向
There are many potential future directions for the study of AG-1478. One area of research is the development of more potent and specific EGFR inhibitors that can overcome the limitations of AG-1478. Another area of research is the combination of AG-1478 with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. Additionally, AG-1478 may have potential applications in other diseases that are associated with EGFR overexpression, such as inflammatory diseases and neurodegenerative diseases.
In conclusion, AG-1478 is a chemical compound that has significant potential in scientific research, particularly in the field of cancer treatment. Its potent inhibitory activity against EGFR tyrosine kinase makes it an ideal tool for studying the role of EGFR in cancer and other diseases. While there are limitations to its use, there are also many potential future directions for research on this compound.
合成方法
The synthesis of 4-ethyl-2-(2-hydroxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol involves the reaction of 2-bromo-4,5-dimethylimidazole with 2-hydroxyacetophenone in the presence of an ethylating agent such as diethyl sulfate. The resulting product is then treated with a reducing agent such as sodium borohydride to obtain the final compound.
科学研究应用
AG-1478 has been extensively studied in scientific research for its potential applications in cancer treatment. It is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is overexpressed in many types of cancer. AG-1478 has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of EGFR and downstream signaling pathways.
属性
IUPAC Name |
2-(4-ethyl-1-hydroxy-5,5-dimethyl-2H-imidazol-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-4-11-13(2,3)15(17)12(14-11)9-7-5-6-8-10(9)16/h5-8,12,16-17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGRKXMLSJBZEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(N(C1(C)C)O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine](/img/structure/B4967931.png)
![N-(4-methoxyphenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B4967934.png)
![2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-isobutylbenzamide](/img/structure/B4967938.png)
![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B4967948.png)
![ethyl 4-(4-methoxybenzyl)-1-[(1-oxido-3-pyridinyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4967965.png)
![2-imino-5-[4-(methylthio)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4967970.png)
![N-{2-[ethyl(3-methylphenyl)amino]ethyl}-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B4967974.png)
![1-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4967976.png)
![5-[(2-ethyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4967987.png)
![N-(1-{4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4967995.png)
![ethyl 4-{[N-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycyl]amino}benzoate](/img/structure/B4967999.png)


